HepG2 Antiproliferative Potency: Compound 6h vs. Series Analogs
In a head-to-head series comparison, compound 6h (3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-ethylpropanamide) exhibited the best anti-hepatocellular carcinoma activity among all synthesized thiazolyl-urea analogs, with an IC50 of 5.62 μM against HepG2 cells [1]. Other series members bearing different terminal amide substituents (compounds 6a–6g) showed comparatively weaker antiproliferative effects, although their individual IC50 values were not explicitly disclosed in the abstract [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 5.62 μM |
| Comparator Or Baseline | Compounds 6a–6g (structurally related thiazolyl-urea analogs with different N-substituents); all exhibited weaker activity than 6h |
| Quantified Difference | 6h ranked as the most potent analog; exact fold differences not publicly available |
| Conditions | HepG2 human liver cancer cell line; MTT or SRB assay (specific assay details in full text); duration not specified in abstract [1] |
Why This Matters
This intra-series superiority directly identifies the N-ethylpropanamide substituent as a key driver of cellular potency, meaning procurement of this specific compound is essential to reproduce the reported anti-HepG2 activity.
- [1] Zhang Z-H, Zeng B-F, Song Z-X, Yang Y-Y, Zhang K-Y, Du X, Zhang L-L, Cai D. Synthesis and biological evaluation of new thiazolyl-urea derivatives as potential dual C-RAF/FLT3 inhibitors. Med Chem Res. 2022;31:1862–1874. View Source
